(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.
Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different position of the thiophene ring.
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific arrangement of thiophene rings and the presence of both acetyl and acrylamide functional groups, which may impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLQKSXOIJVLD-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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